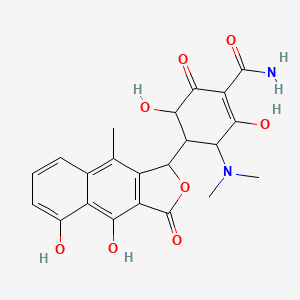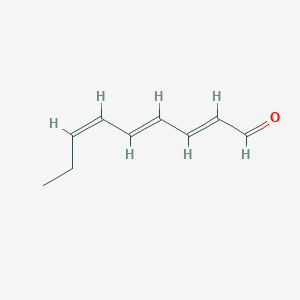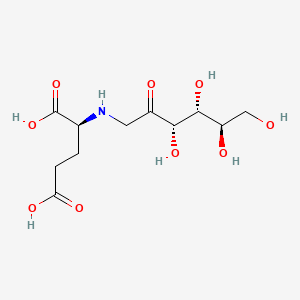
FG 488 BAPTA-1, AM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FG 488 BAPTA-1, AM is a compound that has garnered attention in scientific research for its ability to chelate calcium ions. The significance of this compound stems from its utility in studying calcium dynamics within biological systems, where calcium plays a crucial role in various cellular processes. The following sections delve into the synthesis, molecular structure analysis, chemical reactions, and properties of this compound.
Synthesis Analysis
The synthesis of BAPTA-related compounds involves a series of chemical reactions aiming at creating a chelator with high specificity and affinity for calcium ions. The process typically includes the formation of the BAPTA core through the reaction of substituted 2-nitrophenol, leading to various BAPTA derivatives with enhanced calcium chelation capabilities (He et al., 2009).
Molecular Structure Analysis
The molecular structure of BAPTA-AM derivatives is designed to enable efficient calcium binding. This involves the incorporation of ether oxygen atoms and nitrogen, forming a chelating agent that selectively binds to calcium ions over other metal ions, such as magnesium, due to its specific structural features. The tetraacetic acid moiety in BAPTA enhances its calcium affinity, making it an effective tool for calcium ion chelation (Gerig et al., 1987).
Chemical Reactions and Properties
BAPTA-AM undergoes hydrolysis in biological environments, releasing the active BAPTA chelator that binds to calcium ions, thereby affecting calcium dynamics within cells. This property is exploited in studies investigating the role of calcium in cellular functions and signaling pathways. The ability of BAPTA-AM to chelate calcium is crucial for its application in biological research, highlighting its importance in understanding calcium-mediated processes (Wen-ying, 2008).
Physical Properties Analysis
The physical properties of BAPTA-AM, such as solubility and stability, are essential for its application in experimental settings. The design of BAPTA-AM ensures that it is membrane-permeable, allowing for efficient cellular uptake and subsequent release of the BAPTA chelator within the cytoplasm to bind calcium ions. This property is vital for its use in live cell imaging and studies of calcium signaling (Paschen et al., 2003).
科学的研究の応用
カルシウム検出
FG 488 BAPTA-1, AMはカルシウム検出に使用されます {svg_1}. これは、Ca2+に結合すると蛍光が増加する分子です。 この特性により、細胞イオンの検出とイメージングに役立ちます {svg_2}.
細胞分析
この化合物は細胞分析に使用されます {svg_3}. 培養細胞を含むディッシュに溶解した指示薬を直接添加することにより、細胞にロードできます {svg_4}.
細胞生存率、増殖および機能
this compoundは、細胞生存率、増殖、および機能の評価に使用されます {svg_5}. これらの細胞からの蛍光シグナルは、一般的に蛍光顕微鏡、蛍光マイクロプレートアッセイ、またはフローサイトメトリーを使用して測定されます {svg_6}.
細胞ベースのセカンドメッセンジャーアッセイ
この化合物は、細胞ベースのセカンドメッセンジャーアッセイに使用されます {svg_7}. これらのアッセイは、細胞外シグナル伝達分子の細胞内効果を研究するために使用されます {svg_8}.
創薬と開発
this compoundは、創薬と開発の分野で使用されます {svg_9}. 細胞内のカルシウムシグナル伝達に対する潜在的な薬物の影響をテストするために使用できます {svg_10}.
Gタンパク質共役受容体生物学
この化合物は、Gタンパク質共役受容体生物学に使用されます {svg_11}. Gタンパク質共役受容体は、さまざまな外部シグナルに応答する大きな受容体ファミリーです。 This compoundは、これらの受容体によって活性化されるカルシウムシグナル伝達経路を研究するために使用できます {svg_12}.
イオン恒常性とシグナル伝達
this compoundは、イオン恒常性とシグナル伝達の研究に使用されます {svg_13}. イオン恒常性とシグナル伝達において重要な役割を果たすカルシウムレベルの変化を監視するために使用できます {svg_14}.
8. ターゲットおよびリードの同定と検証 この化合物は、ターゲットおよびリードの同定と検証に使用されます {svg_15}. 潜在的な薬物標的を特定し、これらの標的に対するリード化合物の影響を検証するために使用できます {svg_16}.
作用機序
Target of Action
FG 488 BAPTA-1, AM is a cell-permeable, fluorescently labeled Ca2+ indicator . Its primary target is the calcium ions (Ca2+) present in the cell . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release.
Mode of Action
This compound works by binding to calcium ions in the cell . Upon binding to Ca2+, the fluorescent intensity of the compound increases . This allows the compound to be used as a probe to detect the presence and concentration of calcium ions in the cell .
Biochemical Pathways
The compound is involved in calcium signaling pathways . By binding to calcium ions, it can help track the influx and release of Ca2+ in the cell . This is particularly useful in studies involving signal transduction, as calcium ions often act as second messengers in these pathways .
Pharmacokinetics
This compound is cell-permeant, meaning it can cross cell membranes and enter cells . Once inside the cell, it binds to calcium ions, resulting in an increase in its fluorescence intensity . The compound’s fluorescence signal can be measured using techniques such as fluorescence microscopy, fluorescence microplate assays, or flow cytometry .
Result of Action
The binding of this compound to calcium ions results in an increase in the compound’s fluorescence intensity . This change in fluorescence can be detected and measured, providing a means to track the presence and concentration of calcium ions in the cell .
Action Environment
The action of this compound is influenced by the cellular environment . Factors such as the presence of other ions, the pH of the environment, and the temperature can affect the compound’s ability to bind to calcium ions and its fluorescence intensity .
Safety and Hazards
将来の方向性
FG 488 BAPTA-1, AM has potential for use in various experimental scenarios, for example, dextran versions for reduced leakage and compartmentalization and BAPTA conjugates for detecting high-amplitude calcium transients . It is also suitable for use in fluorescence microscopy, fluorescence microplate assays, or flow cytometry .
特性
| { "Design of the Synthesis Pathway": "The synthesis of FG 488 BAPTA-1, AM involves the protection of the carboxylic acid group, amidation of the protected carboxylic acid, and subsequent deprotection of the amide. The final product is obtained as an acetoxymethyl (AM) ester to improve cell permeability.", "Starting Materials": [ "5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)", "N,N-Dimethylformamide (DMF)", "N-Hydroxysuccinimide (NHS)", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)", "BAPTA", "Triethylamine (TEA)", "Acetic anhydride", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "FG 488 acid" ], "Reaction": [ "BAPTA is reacted with DTNB in DMF to form the protected BAPTA-DTNB adduct.", "The BAPTA-DTNB adduct is reacted with NHS and EDC in DMF to form the NHS ester intermediate.", "The NHS ester intermediate is then reacted with FG 488 acid in the presence of TEA to form the protected FG 488 BAPTA-1 adduct.", "The protected FG 488 BAPTA-1 adduct is then deprotected by treatment with acetic anhydride and methanol in DCM to obtain the FG 488 BAPTA-1 intermediate.", "The FG 488 BAPTA-1 intermediate is then reacted with sodium bicarbonate in DCM to obtain FG 488 BAPTA-1, AM as an acetoxymethyl ester." ] } | |
CAS番号 |
244167-57-5 |
分子式 |
C59H53F2N3O26 |
分子量 |
1258.07 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)


